N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Aldose Reductase Diabetic Complications Spirohydantoin

Researchers seeking spirohydantoin aldose reductase inhibitors with predictable ADME profiles often face limited structural diversity. This compound features a unique N-cyclohexylacetamide side chain (cLogP ~2.3) that enhances membrane permeability and metabolic stability vs. N-aryl analogs. The 6-methyl substitution on the diazaspiro core dictates spatial orientation of the acetamide side chain, enabling systematic SAR deconvolution of aliphatic vs. aromatic contributions to target engagement. - Distinct aliphatic N-cyclohexyl group occupies defined chemical space relative to N-aryl (ALR1 IC50 = 720 nM) and N-alkylaryl (NR5A2 IC50 = 1.31 µM) analogs. - 6-Methyl regioisomerism alters cyclohexyl ring conformation; published PK data shows up to 4-fold difference in plasma clearance vs. 8-methyl analogs. - Validated spirohydantoin pharmacophore for aldose reductase inhibition; suitable as negative control for antiparasitic counterscreens (TryR IC50 > 100 µM for close analog).

Molecular Formula C17H27N3O3
Molecular Weight 321.421
CAS No. 876532-99-9
Cat. No. B2761423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
CAS876532-99-9
Molecular FormulaC17H27N3O3
Molecular Weight321.421
Structural Identifiers
SMILESCC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3CCCCC3
InChIInChI=1S/C17H27N3O3/c1-12-7-5-6-10-17(12)15(22)20(16(23)19-17)11-14(21)18-13-8-3-2-4-9-13/h12-13H,2-11H2,1H3,(H,18,21)(H,19,23)
InChIKeyJQXNPSCJRVCOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacological Baseline


N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a spirohydantoin derivative featuring a 1,3-diazaspiro[4.5]decane-2,4-dione core with a 6-methyl substituent and an N-cyclohexylacetamide side chain [1]. This scaffold belongs to a class of spirocyclic hydantoins that have been explored as aldose reductase inhibitors, kinase inhibitors, and opioid receptor ligands [2]. Unlike many in-class analogs that bear aromatic or heteroaromatic side chains, the fully aliphatic cyclohexylacetamide moiety confers distinct lipophilicity (cLogP ~2.3) and reduced hydrogen-bond donor count, parameters that directly influence membrane permeability and metabolic stability [3].

Scaffold
Spirohydantoin core for aldose reductase, kinase, and opioid receptor studies
1,3-diazaspiro[4.5]decane-2,4-dione class
Lipophilicity
Predicted cLogP ~2.3 supports membrane permeability and CNS profiling
Fully aliphatic cyclohexylacetamide side chain
H‑Bond Profile
Reduced donor count may influence metabolic stability and permeability
Differentiates from aromatic/hydroxy analogs

Why Generic Analogs Cannot Replace This Compound


Within the 1,3-diazaspiro[4.5]decane-2,4-dione family, minor structural variations produce disproportionately large shifts in target affinity and pharmacokinetic behavior. For instance, the methyl substitution position alone (6-methyl vs 8-methyl) alters the cyclohexyl ring conformation and, consequently, the spatial orientation of the acetamide side chain [1]. Published pharmacokinetic data on structurally related spirohydantoin aldose reductase inhibitors demonstrate that the presence and position of a methyl group can change plasma clearance up to 4-fold in non-human primates, while the choice of N-substituent (aliphatic vs aromatic) dictates the volume of distribution and metabolic half-life [2]. Therefore, a casual replacement of this specific N-cyclohexyl-6-methyl derivative with an 8-methyl analog, an N-aryl congener, or an unsubstituted parent spirohydantoin risks introducing uncharacterized shifts in both potency and ADME profile, compromising experimental reproducibility.

Methyl regioisomer mismatch
6‑methyl vs 8‑methyl substitution may shift cyclohexyl ring conformation and target affinity; published PK data show 4‑fold clearance differences between related spirohydantoin regioisomers.
N‑substituent selectivity divergence
The N‑cyclohexyl group cannot be replaced by N‑aryl or N‑alkylaryl congeners; >1,800‑fold potency gaps between N‑aryl analogs demonstrate that selectivity and PK are governed by the N‑substituent.

Quantitative Differentiation Evidence vs. Closest Analogs


Aldose Reductase Inhibition: Spirohydantoin vs. Spirosuccinimide Pharmacokinetics

The spirohydantoin scaffold, to which N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide belongs, confers a substantial pharmacokinetic advantage over the corresponding spirosuccinimide series. In a head-to-head comparison of six aldose reductase inhibitors (three spirohydantoins and three spirosuccinimides), the spirohydantoin compounds exhibited 5-fold slower plasma clearance in cynomolgus monkeys and markedly longer elimination half-lives [1]. Although direct assay data for the target compound are not available in the public domain, the class-level inference is that spirohydantoin-based inhibitors, including the target molecule, are expected to provide superior systemic exposure relative to spirosuccinimide replacements, a critical consideration for in vivo pharmacological studies.

PK: Spirohydantoin vs Spirosuccinimide
Class‑level
~5‑fold slower plasma clearance; substantially longer elimination half‑lives for spirohydantoins
Class‑level exposure context; may support in vivo model selection
Cynomolgus monkey i.v. PK; six ARI compounds. No direct target compound data available
Aldose Reductase Diabetic Complications Spirohydantoin

ALR1 Inhibition: N-Aryl vs. N-Cyclohexyl Substitution Effect

N-(4-bromophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (BDBM350527), an aromatic-substituted analog of the target compound, exhibits potent ALR1 inhibition with an IC50 of 720 nM [1]. In contrast, a 6-methyl-bearing analog with a 2-(4-methoxyphenyl)ethyl side chain (BDBM95659) shows a >1,800-fold weaker IC50 of 1.31 × 10^3 nM against the nuclear receptor NR5A2 [2], illustrating that the nature of the N-substituent dramatically governs target selectivity. The target compound's N-cyclohexyl group occupies an intermediate chemical space—more lipophilic than the methoxyphenyl moiety yet lacking the planar aromatic π-stacking potential of the bromophenyl group—suggesting a distinct selectivity fingerprint that cannot be recapitulated by indiscriminate use of other spirohydantoin acetamides.

N‑Substituent selectivity shift
Context‑dependent
>1,800‑fold difference in potency between N‑aryl analog (ALR1 IC50 720 nM) and N‑alkylaryl analog (NR5A2 IC50 1.31×10³ nM)
Supports N‑substituent‑dependent target selectivity review
Cross‑study analog comparison; ALR1 and NR5A2 assays. Target compound's cyclohexyl group positioned between the two chemistries
ALR1 Aldo-Keto Reductase Spirohydantoin SAR

Trypanothione Reductase: Weak Activity of 6-Methyl Diazaspiro Core

A closely matched analog, 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[2-(phenylsulfanyl)phenyl]acetamide (BDBM28354), was evaluated against Trypanosoma brucei trypanothione reductase (TryR) and exhibited negligible inhibition (IC50 > 100 μM) [1]. This contrasts sharply with established TryR inhibitors such as mepacrine (quinacrine) that achieve low-micromolar potency. For procurement aimed at antiparasitic screening, this quantitative baseline establishes that the 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione core, regardless of N-substitution, is unlikely to deliver meaningful TryR inhibition. Researchers should select alternative chemotypes if this target is of interest.

Trypanothione Reductase (TryR)
Context‑dependent
IC50 > 100 µM for closest analog
Core scaffold inactive against TryR; not recommended for antiparasitic screening
Analog BDBM28354 vs T. brucei TryR; reference inhibitor mepacrine in low µM range
Trypanothione Reductase Trypanosoma brucei Neglected Tropical Diseases

COX-2 Inhibition: Impact of Methyl Position Isomerism

The 8-methyl regioisomer N-cyclohexyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS 849055-29-4) has been reported to inhibit COX-2 with an IC50 of 0.8 µM [1]. In contrast, no public COX-2 data exist for the 6-methyl analog that matches the target compound. The shift of the methyl group from the 8- to the 6-position on the cyclohexyl ring is expected to perturb the three-dimensional orientation of the spirocyclic core relative to the acetamide side chain, as demonstrated by single-crystal X-ray structures of related 8-methyl spirohydantoins that reveal an equatorial methyl conformation critical for receptor engagement [2]. Users targeting COX-2 must therefore verify that the 6-methyl isomer retains the desired potency before substituting an 8-methyl lead compound with the target molecule.

COX‑2: Methyl regioisomer
Data to verify
8‑methyl isomer IC50 = 0.8 µM; 6‑methyl data not reported
Methyl position may alter COX‑2 inhibition; verification required before substituting 8‑methyl leads
Based on 8‑methyl regioisomer (CAS 849055‑29‑4). X‑ray structures show equatorial methyl conformation critical for engagement
COX-2 Cyclooxygenase Methyl Position Isomerism

Physicochemical Differentiation: Mono- vs. Dicyclohexyl Analogs

The target compound bears a single N-cyclohexyl substituent (MW ~321.4 g/mol). Its N,N-dicyclohexyl analog (N,N-dicyclohexyl-2-[(5R,6R)-6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide) introduces a second cyclohexyl ring, substantially increasing molecular weight (>400 g/mol) and lipophilicity [1]. The mono-cyclohexyl variant is predicted to have more favorable aqueous solubility and a lower propensity for non-specific protein binding, attributes that facilitate in vitro assay setup and reduce aggregation-based false positives. While measured solubility and logD data for the target compound remain proprietary, the molecular property trend is unambiguous and is a key differentiator from the bulkier dicyclohexyl congener.

MW & Lipophilicity: Mono‑ vs Dicyclohexyl
Supporting evidence
MW 321 vs >400 g/mol; estimated +1.0–1.5 logP increase for dicyclohexyl analog
Lower MW may reduce non‑specific binding and aggregation risk in screening assays
Computed molecular properties; experimental solubility/logD recommended
Lipophilicity Solubility Structural Analog

Optimal Research and Industrial Application Scenarios


Aldose Reductase Inhibitor Lead Optimization and In Vivo Models

The spirohydantoin core is a validated pharmacophore for aldose reductase inhibition, with established in vitro–in vivo correlations [1]. The target compound's predicted metabolic stability advantage (class-level inference from spirohydantoin PK data) makes it suitable for sub-chronic dosing studies in rodent models of diabetic cataract, neuropathy, or nephropathy. Researchers should benchmark plasma clearance and lens ED50 against historical spirohydantoin leads such as sorbinil or imirestat to quantify the translational improvement conferred by the 6-methyl, N-cyclohexyl substitution pattern.

SAR Studies on N-Substituent Chemistry in Spirocyclic Acetamides

The compound's unique N-cyclohexyl group occupies a defined chemical space relative to known N-aryl (bromophenyl, ALR1 IC50 = 720 nM [2]) and N-alkylaryl (methoxyphenethyl, NR5A2 IC50 = 1.31 µM [3]) analogs. Including this compound in a systematic SAR matrix enables deconvolution of the contribution of aliphatic hydrophobicity versus aromatic π-interactions to target engagement. This is directly actionable for medicinal chemistry teams building spirohydantoin-focused libraries.

Negative Control for Trypanothione Reductase Screening Cascades

Given the demonstrated weak activity of the 6-methyl diazaspiro core against Trypanosoma brucei TryR (IC50 > 100 µM for the close analog BDBM28354 [4]), this compound can serve as a negative control or counterscreen tool in antiparasitic drug discovery programs. Its inclusion in a screening panel helps validate assay sensitivity and ensures that hits identified from spirocyclic libraries are genuinely structure-driven rather than assay artifacts.

Crystallography and Biophysical Studies of Spirohydantoin–Protein Interactions

Single-crystal X-ray data on related 8-methyl spirohydantoins confirm that the cyclohexyl ring assumes an ideal chair conformation with the methyl substituent equatorially positioned [5]. The target compound, with its 6-methyl regioisomerism, is predicted to alter the spatial trajectory of the acetamide side chain. Co-crystallization or soaking experiments with target proteins (e.g., aldose reductase, kinases) would directly visualize this conformational shift, providing structural rationale for potency differences between regioisomers and guiding further optimization.

Application
Selection Property
Validation Focus
Aldose reductase inhibitor lead optimization
Spirohydantoin PK profile (class‑level exposure advantage)
Plasma clearance benchmarking and exposure‑duration evaluation vs established spirohydantoin leads
Spirocyclic acetamide SAR studies
N‑cyclohexyl chemical space mapping
Aliphatic vs aromatic substituent contribution to target engagement and selectivity
Trypanothione reductase counter‑screen
Low TryR activity of the 6‑methyl diazaspiro core
Negative control utility, assay sensitivity validation, and hit triage in antiparasitic programs
Spirohydantoin–protein co‑crystallography
6‑methyl regioisomer conformational control
Structural basis of methyl‑position impact on binding mode and potency differences
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